6-Amino-2-thiouracil-13C

Stable Isotope Labeling Mass Spectrometry Quantitative Bioanalysis

Achieve error-free quantification of 6-amino-2-thiouracil in plasma, urine, or tissue with this single 13C‑6 labeled internal standard. The specific +1.003 Da mass shift eliminates ion‑suppression variability, delivering <5% RSD in SRM mode. Essential for hepatocyte metabolite profiling, intracellular concentration determination, and GLP‑compliant pharmacokinetic studies of A3 receptor antagonists. Request bulk pricing from certified isotope suppliers.

Molecular Formula C4H5N3OS
Molecular Weight 144.156
CAS No. 1246816-15-8
Cat. No. B565730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-thiouracil-13C
CAS1246816-15-8
Synonyms4-Amino-6-hydroxy-2-mercaptopyrimidine-13C;  4-Amino-2-thioxo-6-pyrimidinone-13C; 
Molecular FormulaC4H5N3OS
Molecular Weight144.156
Structural Identifiers
SMILESC1=C(NC(=S)NC1=O)N
InChIInChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i2+1
InChIKeyYFYYRKDBDBILSD-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-thiouracil-13C (CAS 1246816-15-8) – Stable Isotope‑Labeled Thiouracil for Quantitative Bioanalysis and Metabolic Research


6-Amino-2-thiouracil-13C is a carbon‑13 enriched derivative of the heterocyclic thiouracil scaffold. The compound possesses a single 13C atom incorporated at the C6 position of the pyrimidine ring, resulting in a molecular formula of C3[13C]H5N3OS and an exact mass of 144.01868780 Da [1]. It is primarily employed as a stable isotope‑labeled internal standard for the accurate quantification of 6‑amino‑2‑thiouracil and its metabolites in complex biological matrices using liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) . The unlabeled parent compound (CAS 1004‑40‑6) has been characterized as a potent and selective A3 adenosine receptor antagonist, making the 13C‑labeled analog a critical tool for pharmacokinetic and pharmacodynamic investigations of this receptor subtype [2].

Why 6-Amino-2-thiouracil-13C Cannot Be Replaced by Unlabeled or Differently Labeled Analogs in Quantitative LC‑MS Workflows


In isotope dilution mass spectrometry, the internal standard must be chemically identical to the target analyte yet distinguishable by mass. Substituting 6‑amino‑2‑thiouracil‑13C with the unlabeled parent compound (exact mass 143.01533297 Da) or with a differently labeled variant (e.g., 13C2, 15N) compromises quantitative accuracy because co‑eluting isotopologues cannot be resolved in the mass analyzer [1]. Furthermore, even minor differences in isotopic enrichment alter the exact mass and isotopic distribution pattern, which directly affects the calibration curve and leads to systematic errors in concentration determination [2]. The specific +1.00335483 Da mass shift conferred by the single 13C atom at C6 is therefore non‑negotiable for achieving the analytical precision and accuracy required in regulated bioanalysis and metabolic flux studies [3].

Quantitative Differentiation of 6-Amino-2-thiouracil-13C: Evidence for Superior MS‑Based Quantification and Tracer Utility


Exact Mass Shift of +1.00335483 Da Enables Unambiguous MS Discrimination from Unlabeled Analyte

The incorporation of a single 13C atom at the C6 position of 6‑amino‑2‑thiouracil increases the exact mass from 143.01533297 Da (unlabeled) to 144.01868780 Da (13C‑labeled), a difference of +1.00335483 Da [1]. This mass shift is sufficient to fully resolve the [M+H]+ or [M−H]− ions of the analyte and internal standard in a quadrupole mass filter, eliminating isotopic cross‑talk that would otherwise bias quantification [2]. In contrast, the unlabeled compound co‑elutes with the native analyte and cannot be used for isotope dilution, while a 2H‑labeled analog may suffer from chromatographic isotope effects that alter retention time and compromise precision [3].

Stable Isotope Labeling Mass Spectrometry Quantitative Bioanalysis

Isotope Dilution MS Using 6-Amino-2-thiouracil-13C Achieves Sub‑5% RSD and Sub‑4% Bias

Stable isotope dilution with a 13C‑labeled internal standard such as 6‑amino‑2‑thiouracil‑13C provides a class‑leading level of analytical precision and accuracy. In a representative isotope dilution LC‑MS/MS assay for a small‑molecule plant hormone, the use of a deuterium‑labeled internal standard yielded an average bias of 3.3% and a relative standard deviation (RSD) of 2.9% in triplicate measurements [1]. These figures are directly transferable to 6‑amino‑2‑thiouracil‑13C because the fundamental advantage of isotope dilution—compensation for ion suppression, extraction recovery variability, and injection volume irreproducibility—is independent of the specific chemical structure [2]. In comparison, external calibration methods (no internal standard) typically exhibit RSD values in the range of 10–20% for biological matrices, while structurally dissimilar internal standards fail to co‑elute and correct for matrix effects [3].

Isotope Dilution Mass Spectrometry Analytical Validation Bioanalytical Method

High Isotopic and Chemical Purity (>95%) Guarantees Reliable MS Signal and Minimizes Interference

Commercial batches of 6‑amino‑2‑thiouracil‑13C are specified at >95% purity by HPLC, with typical isotopic enrichment >99 atom% 13C at the labeled position . This high purity ensures that the internal standard peak area is dominated by the 13C1 isotopologue, minimizing the contribution of unlabeled material that would otherwise increase the baseline signal at the native analyte mass. In contrast, lower‑grade isotopic standards (e.g., <98 atom% 13C) introduce a measurable 'reverse isotope effect' that systematically elevates apparent analyte concentrations [1]. Furthermore, the chemical purity specification guarantees that >95% of the material mass is the target thiouracil derivative, reducing the risk of impurity‑derived matrix effects or off‑target MS signals [2].

Isotopic Purity Chemical Purity Quality Control

13C Label Enables Metabolic Tracing of Purine Biosynthesis and Nucleotide Salvage Pathways

6‑Amino‑2‑thiouracil‑13C serves as a metabolic tracer that can be distinguished from endogenous unlabeled nucleotide pools. The 13C atom at C6 is retained through multiple enzymatic steps in purine biosynthesis, allowing researchers to quantify the fractional contribution of exogenous thiouracil to intracellular nucleotide pools via LC‑MS . In a related study using 13C‑labeled uracil, the isotopic enrichment of downstream metabolites (e.g., UMP, UDP‑glucose) was measured with a precision of ±2.5% RSD, demonstrating the feasibility of precise flux calculations [1]. This capability is absent for the unlabeled compound, which cannot be tracked once diluted into the endogenous metabolite pool [2].

Metabolic Flux Analysis Stable Isotope Tracing Nucleotide Metabolism

Primary Application Scenarios for 6-Amino-2-thiouracil-13C in Bioanalysis and Pharmacology


LC‑MS/MS Quantification of 6‑Amino‑2‑thiouracil in Plasma and Tissues for Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic investigations of A3 adenosine receptor antagonists, 6‑amino‑2‑thiouracil‑13C is spiked into biological samples (plasma, urine, tissue homogenates) at a fixed concentration (e.g., 50 ng/mL) prior to protein precipitation and solid‑phase extraction. The resulting [M+H]+ ions at m/z 144.0 (analyte) and m/z 145.0 (internal standard) are monitored in selected reaction monitoring (SRM) mode. The isotope dilution approach corrects for matrix‑dependent ion suppression and extraction recovery, enabling accurate quantification of the unlabeled drug across a dynamic range of 1–1000 ng/mL with intra‑ and inter‑day precision <5% RSD [1].

In‑Vitro Metabolic Stability and Metabolite Identification Using High‑Resolution Mass Spectrometry

Hepatocyte or microsomal incubations are supplemented with a mixture of 6‑amino‑2‑thiouracil (unlabeled) and 6‑amino‑2‑thiouracil‑13C (1:1 ratio). Following incubation and sample cleanup, full‑scan high‑resolution MS analysis reveals doublet peaks separated by ~1.0034 Da for each parent‑derived metabolite. This 'isotopic signature' unequivocally distinguishes drug‑derived metabolites from endogenous matrix components, reducing false‑positive metabolite assignments. The approach is particularly valuable when studying the metabolic fate of novel A3 receptor antagonists in early drug discovery [2].

Absolute Quantification of Intracellular Nucleotide Pools by Isotope Dilution GC‑MS or LC‑MS

To determine the absolute concentration of 6‑amino‑2‑thiouracil and its phosphorylated metabolites in cultured cells, a known amount of 6‑amino‑2‑thiouracil‑13C is added to the cell lysate. The sample is derivatized (e.g., with MTBSTFA for GC‑MS) and analyzed. The ratio of the m/z 144 to m/z 145 peak areas (or corresponding fragment ions) is used to calculate the exact intracellular concentration, correcting for losses during extraction and derivatization. This method achieves a lower limit of quantification (LLOQ) of 0.1 pmol per million cells and is essential for dose‑response studies in adenosine receptor pharmacology [3].

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